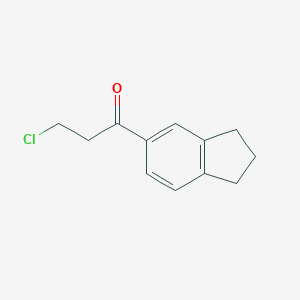
3-cloro-1-(2,3-dihidro-1H-inden-5-il)propan-1-ona
Descripción general
Descripción
3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, also known as 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, is a useful research compound. Its molecular formula is C12H13ClO and its molecular weight is 208.68 g/mol. The purity is usually 95%.
The exact mass of the compound 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación antiviral
Los derivados del indol, que comparten una similitud estructural con la 3-cloro-1-indan-5-il-propan-1-ona, han sido estudiados por sus propiedades antivirales. Los compuestos con el núcleo indol han mostrado actividad inhibitoria contra la influenza A y otros virus . Esto sugiere posibles aplicaciones de la 3-cloro-1-indan-5-il-propan-1-ona en el desarrollo de nuevos agentes antivirales.
Aplicaciones antiinflamatorias
El andamiaje del indol es conocido por sus efectos antiinflamatorios. Al modular vías clave en el proceso inflamatorio, los derivados del indol se han utilizado en el tratamiento de la inflamación crónica . El compuesto en cuestión podría explorarse para aplicaciones similares.
Terapéutica anticancerígena
Los derivados del indol poseen actividades anticancerígenas, lo que los hace valiosos en la síntesis de nuevos fármacos para el tratamiento del cáncer . La investigación sobre la 3-cloro-1-indan-5-il-propan-1-ona podría descubrir nuevos mecanismos de acción contra las células cancerosas.
Agentes antimicrobianos
Los estudios han informado sobre la eficacia antimicrobiana de los compuestos basados en indol . La 3-cloro-1-indan-5-il-propan-1-ona podría investigarse por su posible uso como agente antimicrobiano, ofreciendo posiblemente nuevas soluciones a la resistencia a los antibióticos.
Desarrollo de fármacos antidiabéticos
La actividad biológica de los derivados del indol se extiende a los efectos antidiabéticos . Investigar la 3-cloro-1-indan-5-il-propan-1-ona por su potencial para regular los niveles de azúcar en la sangre podría conducir al desarrollo de nuevos medicamentos antidiabéticos.
Actividad antimalárica
Los compuestos de indol han mostrado promesa en la investigación antimalárica, con algunos derivados que exhiben una actividad significativa contra los parásitos de la malaria . Esto abre posibilidades para que la 3-cloro-1-indan-5-il-propan-1-ona se utilice en la creación de fármacos antimaláricos.
Propiedades neuroprotectoras
El núcleo del indol está presente en muchos compuestos neuroactivos. La investigación sobre la 3-cloro-1-indan-5-il-propan-1-ona podría revelar propiedades neuroprotectoras, contribuyendo potencialmente a los tratamientos para las enfermedades neurodegenerativas .
Investigación proteómica
La 3-cloro-1-indan-5-il-propan-1-ona está disponible para su compra como producto para la investigación proteómica . Esto indica su uso en el estudio de la expresión, modificación e interacción de proteínas, lo cual es crucial para comprender los procesos celulares y los mecanismos de la enfermedad.
Propiedades
IUPAC Name |
3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-7-6-12(14)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEOHCVWRXWJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391072 | |
| Record name | 3-CHLORO-1-INDAN-5-YL-PROPAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39105-39-0 | |
| Record name | 3-CHLORO-1-INDAN-5-YL-PROPAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-CHLOROPROPIONYL)INDAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

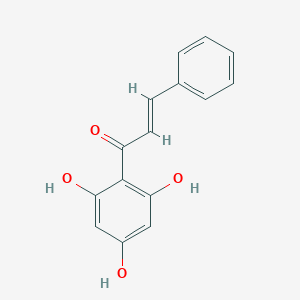

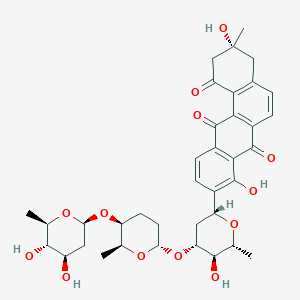
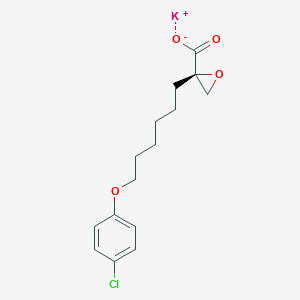
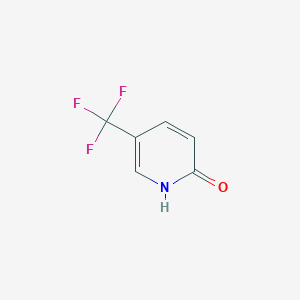
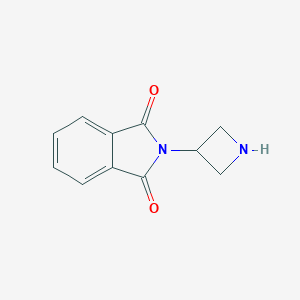
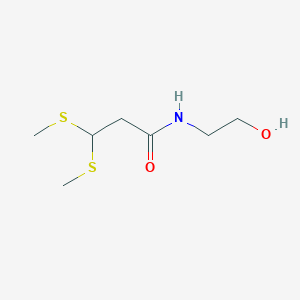

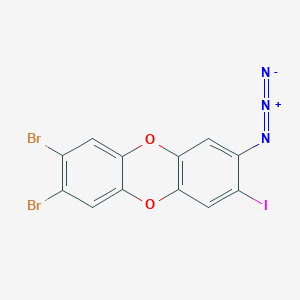
![6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione](/img/structure/B17788.png)
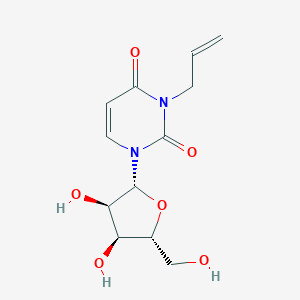
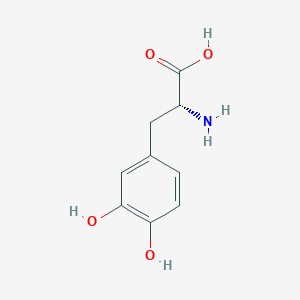
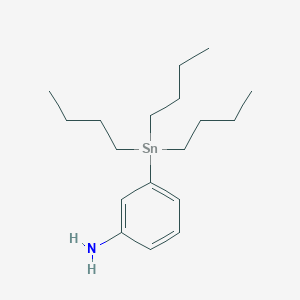
![7-Aminobenzo[A]pyrene](/img/structure/B17798.png)
